Dihydro-N-Caffeoyltyramine
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Overview
Description
P-coumaric acid derivative 4 is a phenolic compound derived from p-coumaric acid, which is a hydroxy derivative of cinnamic acid. P-coumaric acid is commonly found in various plants, cereals, fruits, and vegetables. It is known for its antioxidant properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid derivative 4 typically involves the modification of the p-coumaric acid structure by adding functional groups. One common method is the esterification of p-coumaric acid with different alcohols to form esters. For example, the reaction of p-coumaric acid with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl p-coumarate .
Industrial Production Methods: Industrial production of p-coumaric acid derivatives often involves large-scale extraction from plant materials followed by chemical modification. Techniques such as solvent extraction, acidification, and alkaline extraction are commonly used to isolate p-coumaric acid from plant sources . The isolated p-coumaric acid is then subjected to various chemical reactions to produce its derivatives.
Chemical Reactions Analysis
Types of Reactions: P-coumaric acid derivative 4 undergoes several types of chemical reactions, including:
Oxidation: P-coumaric acid can be oxidized to form various quinones and other oxidation products.
Reduction: Reduction of p-coumaric acid derivatives can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed: The major products formed from these reactions include various esters, alcohols, and substituted aromatic compounds. For example, the oxidation of p-coumaric acid can yield p-hydroxybenzaldehyde .
Scientific Research Applications
P-coumaric acid derivative 4 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds and polymers.
Biology: Studied for its antioxidant and antimicrobial properties.
Mechanism of Action
P-coumaric acid derivative 4 can be compared with other similar compounds such as ferulic acid, caffeic acid, and sinapic acid. These compounds share similar phenolic structures and exhibit comparable antioxidant and bioactive properties. p-coumaric acid derivative 4 is unique in its specific functional group modifications, which can enhance its bioactivity and therapeutic potential .
Comparison with Similar Compounds
- Ferulic acid
- Caffeic acid
- Sinapic acid
- Chlorogenic acid
- Rosmarinic acid
Properties
CAS No. |
501939-19-1 |
---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C17H19NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-3,5-7,11,19-21H,4,8-10H2,(H,18,22) |
InChI Key |
RIYORZPRGANLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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